molecular formula C10H10F2O2 B2866392 5-(Difluoromethyl)-2,3-dimethylbenzoic acid CAS No. 2091058-12-5

5-(Difluoromethyl)-2,3-dimethylbenzoic acid

Cat. No. B2866392
CAS RN: 2091058-12-5
M. Wt: 200.185
InChI Key: VCZUHPVQPXIECF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of difluoromethylated compounds has been a topic of interest in recent years. A common method involves the cyclocondensation of aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group .


Molecular Structure Analysis

The molecular structure of difluoromethylated compounds is characterized by the presence of a difluoromethyl group (-CF2H) attached to a carbon atom. The exact structure would depend on the specific compound and its substituents .


Chemical Reactions Analysis

Difluoromethylation reactions are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S. These reactions have benefited from the invention of multiple difluoromethylation reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Difluoromethyl groups can influence properties such as polarity, acidity, and reactivity .

Mechanism of Action

While the mechanism of action would depend on the specific compound and its biological target, difluoromethyl groups can often bring about many beneficial effects to the target molecules, and a variety of CF2H-containing pharmaceuticals and agrochemicals have been developed .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to refer to the Safety Data Sheet (SDS) for the specific compound for detailed information .

properties

IUPAC Name

5-(difluoromethyl)-2,3-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-5-3-7(9(11)12)4-8(6(5)2)10(13)14/h3-4,9H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZUHPVQPXIECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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